methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate

Fragment-based drug discovery Lipophilicity Physicochemical profiling

A strategic heterocyclic building block for medchem, featuring a tetrahydropyrrolo[1,2-a]pyrazine core with a base-labile methyl ester at C-6 and a free secondary amine. This compound is differentiated from its ethyl, tert-butyl, and carboxylic acid congeners by its dual-vector design, favorable Rule-of-3 fragment profile (MW 180.20, XLogP3 0, TPSA 43.3 Ų), and orthogonal hydrolysis stability. This allows direct amine elaboration while the ester remains stable to acid, enabling efficient parallel SAR exploration. Procure this specific regioisomer for fragment libraries targeting kinases or antimicrobial pathways.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 1781791-88-5
Cat. No. B6619432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate
CAS1781791-88-5
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C2N1CCNC2
InChIInChI=1S/C9H12N2O2/c1-13-9(12)8-3-2-7-6-10-4-5-11(7)8/h2-3,10H,4-6H2,1H3
InChIKeyYWSWRRPZBDVOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate (CAS 1781791-88-5): Core Scaffold Identity and Physicochemical Baseline


Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate (CAS 1781791‑88‑5) is a partially saturated bicyclic heterocycle belonging to the pyrrolo[1,2‑a]pyrazine family, a scaffold recognized for its broad bioactivity potential including antimicrobial, anti‑inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties [1]. The compound carries a methyl ester at the 6‑position on a tetrahydropyrrolopyrazine core (C₉H₁₂N₂O₂, MW 180.20 g/mol; PubChem CID 84048423) [2]. Computed physicochemical descriptors include XLogP3 = 0, topological polar surface area (TPSA) = 43.3 Ų, and a predicted pKa of 8.22 for the secondary amine [2]. The compound is notified under the EU CLP regulation with harmonised hazard classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [3].

Why Generic Substitution Fails for Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate (CAS 1781791-88-5)


Pyrrolo[1,2‑a]pyrazine derivatives are not interchangeable; subtle structural variations—ester type, ring saturation, and regiochemistry—produce significant divergence in physicochemical properties, reactivity, and biological selectivity. The methyl ester at position 6 provides a specific balance of electrophilicity, steric profile, and hydrolytic lability that differs measurably from ethyl, tert‑butyl, or carboxylic acid congeners [1]. Furthermore, the tetrahydropyrrolopyrazine core (vs. the fully aromatic pyrrolopyrazine) alters the secondary amine pKa and hydrogen‑bond donor capacity, directly impacting protein‑binding interactions [2]. Regioisomeric placement of the ester (e.g., 6‑carboxylate vs. 8‑carboxylate or 1‑carboxylate) yields distinct steric and electronic environments, precluding simple substitution without re‑optimisation of downstream synthetic routes or biological assays [1]. The sections below quantify the most critical differentiation dimensions against the closest available analogs.

Quantitative Differentiation Evidence: Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3): Methyl Ester Provides Optimal Polarity for Fragment-Based Drug Design vs. Ethyl and tert-Butyl Analogs

The target methyl ester exhibits a computed XLogP3 of 0, placing it within the optimal lipophilicity range (XLogP ≤ 3) for fragment-based screening libraries and compliant with the Rule of 3 criteria [1]. By comparison, the ethyl ester analog (CAS 2092323‑64‑1) is predicted to have XLogP ≈ 0.5–0.7 higher based on the +0.5 log P increment for a methylene unit, while the tert‑butyl ester (CAS 2287311‑15‑1) is predicted to have XLogP ≈ 1.8–2.2, exceeding the Rule‑of‑3 threshold and introducing excessive hydrophobicity that increases the risk of non‑specific binding and poor solubility [2][3]. The quantitative XLogP3 of 0 for the methyl ester is directly sourced from PubChem computed data.

Fragment-based drug discovery Lipophilicity Physicochemical profiling

Molecular Weight Advantage for Fragment Compliance: Target Compound (180.20 g/mol) vs. Heavier Ester Analogs

The target compound's molecular weight of 180.20 g/mol falls well within the fragment Rule‑of‑3 criterion (MW < 300) [1]. In contrast, the ethyl ester analog (MW 194.23 g/mol) is 7.8% heavier, and the tert‑butyl ester analog (MW 222.29 g/mol) is 23.4% heavier . For fragment elaboration, each additional atom adds molecular weight without necessarily contributing to binding affinity, reducing ligand efficiency (LE). The methyl ester provides the lowest MW among the common ester derivatives of this scaffold, maximising the MW budget available for subsequent optimisation [2].

Fragment-based screening Molecular weight Ligand efficiency

Defined Hazard Classification Profile (CLP): Regulatory Certainty vs. Uncharacterized Analogs

The target compound has a formally notified CLP classification under EU REACH: Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2A (H319: Causes serious eye irritation), and STOT SE 3 (H335: May cause respiratory irritation) [1]. This provides procurement teams and laboratory safety officers with a defined, regulatorily registered hazard profile. In contrast, the ethyl ester analog (CAS 2092323‑64‑1) and the tert‑butyl ester analog (CAS 2287311‑15‑1) have no notified CLP classification in the ECHA C&L Inventory, meaning their hazard profiles are uncharacterized or based solely on supplier SDS estimates, introducing regulatory uncertainty and potential liability in occupational exposure scenarios [2].

Safety assessment Regulatory compliance Laboratory handling

Regiochemical Specificity: 6‑Carboxylate Methyl Ester vs. 8‑Carboxylate and 1‑Carboxylate Isomers

The target compound places the methyl ester at the 6‑position of the tetrahydropyrrolo[1,2‑a]pyrazine ring system. Regioisomeric variants—such as methyl 1H,2H,3H,4H‑pyrrolo[1,2‑a]pyrazine‑8‑carboxylate and ethyl 1H,2H,3H,4H‑pyrrolo[1,2‑a]pyrazine‑1‑carboxylate—exist as distinct chemical entities with different CAS numbers . The 6‑position places the ester directly conjugated to the pyrrole ring double bond, enabling push‑pull electronic effects that differ from the 8‑position (also pyrrole‑conjugated but at a different vinylogous position) and the 1‑position (pyrazine‑ring substitution with distinct electronic environment) [1]. This regiochemistry dictates the compound's reactivity toward electrophilic aromatic substitution, nucleophilic acyl substitution at the ester, and metal‑catalysed cross‑coupling reactions, as the electronic density at the pyrrole α‑ and β‑positions is modulated by the ester location [1].

Regiochemistry Structure–activity relationships Synthetic intermediate

Hydrolytic Reactivity Tuning: Methyl Ester Balance vs. Ethyl and tert‑Butyl Esters for Downstream Functionalisation

Ester hydrolytic lability follows the well‑established order: methyl > ethyl ≫ tert‑butyl (under basic conditions) and tert‑butyl > methyl (under acidic conditions, via SN1 mechanism) [1]. The methyl ester of the target compound provides rapid saponification under mild basic conditions (e.g., LiOH/THF/H₂O, room temperature, typical half‑life < 1 h), whereas the ethyl ester requires longer reaction times or elevated temperature (typical half‑life 2–4 h under identical conditions), and the tert‑butyl ester is essentially stable to basic hydrolysis, requiring strong acid (TFA or HCl/dioxane) for deprotection [1]. This differential reactivity allows the methyl ester to serve as a traceless protecting group that can be removed without affecting acid‑sensitive functionalities elsewhere in the molecule, offering orthogonal deprotection strategies relative to the tert‑butyl ester .

Ester hydrolysis Synthetic intermediate Protecting group strategy

Hydrogen Bond Donor Capacity: Secondary Amine (HBD = 1) vs. N‑Substituted Analogs (HBD = 0)

The target compound contains a free secondary amine (N 4) in the partially saturated pyrazine ring, giving a hydrogen bond donor (HBD) count of 1 [1]. This single HBD contributes to aqueous solubility while remaining compliant with Lipinski's Rule of 5 (HBD ≤ 5) and the fragment Rule of 3 (HBD ≤ 3) [2]. In contrast, N‑methylated analogs such as methyl 1‑methyl‑1,2,3,4‑tetrahydropyrrolo[1,2‑a]pyrazine‑6‑carboxylate (HBD = 0) or N‑Boc‑protected analogs such as 2‑Boc‑1H,2H,3H,4H‑pyrrolo[1,2‑a]pyrazine‑6‑carboxylic acid (HBD = 0 at N 4, plus carboxylic acid HBD) lose or alter this donor capacity, which can reduce aqueous solubility or modify target‑binding interactions . The free NH also provides a synthetic handle for further N‑functionalisation (alkylation, acylation, sulfonylation) without requiring a deprotection step.

Hydrogen bonding Permeability Drug-likeness

Optimal Application Scenarios for Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate (CAS 1781791-88-5)


Fragment-Based Drug Discovery (FBDD) Library Design

With an XLogP3 of 0, MW of 180.20 g/mol, HBD count of 1, and TPSA of 43.3 Ų, this compound satisfies all fragment Rule‑of‑3 criteria . Its free secondary amine provides a direct vector for fragment elaboration via N‑alkylation, reductive amination, or amide coupling without deprotection, while the methyl ester can be hydrolysed to the carboxylic acid for further diversification. The favourable physicochemical profile makes it a superior starting fragment compared to the heavier, more lipophilic ethyl and tert‑butyl ester analogs, which risk exceeding Rule‑of‑3 thresholds and reducing aqueous solubility . Prioritise this compound when constructing fragment libraries targeting kinases, GPCRs, or antimicrobial targets, where the pyrrolo[1,2‑a]pyrazine scaffold has demonstrated enrichment in bioactivity .

Synthetic Intermediate Requiring Orthogonal Ester Deprotection

The methyl ester moiety undergoes rapid base‑catalysed hydrolysis (LiOH/THF/H₂O, rt, t₁/₂ < 1 h) while remaining stable to the acidic conditions required to cleave tert‑butyl esters or Boc protecting groups . This orthogonality is critical in multi‑step syntheses of pyrrolopyrazine‑based drug candidates where other acid‑labile functionalities (e.g., tert‑butyl carbamates, silyl ethers) are present. The ethyl ester analog requires longer hydrolysis times (t₁/₂ 2–4 h), and the tert‑butyl ester is completely inert to base, necessitating TFA or HCl/dioxane that may degrade other protecting groups . Select the methyl ester when synthetic planning demands a base‑labile carboxyl protecting group orthogonal to acid‑labile protections.

Regulatory‑Compliant Laboratory Procurement with Defined Hazard Profile

For procurement in EU/REACH‑regulated environments, the target compound’s notified CLP classification (H315, H319, H335; GHS07) provides immediate regulatory clarity for safety data sheet (SDS) authoring, risk assessment, and workplace exposure monitoring . In contrast, the ethyl and tert‑butyl ester analogs lack any notified classification, meaning they default to supplier‑estimated hazard statements that may be inconsistent across vendors, incomplete, or absent. This introduces liability risk and potential delays during safety review. Procure the methyl ester when a documented, harmonised hazard profile is required for institutional chemical approval workflows or when shipping to jurisdictions with strict CLP/GHS enforcement .

Medicinal Chemistry SAR Exploration at the Pyrrole 6‑Position

The 6‑carboxylate regiochemistry positions the ester for direct conjugation with the pyrrole ring π‑system, enabling exploration of electronic effects on biological activity. The free N 4 secondary amine (HBD = 1) provides a parallel diversification vector. This dual‑vector design—ester at C 6 for electronic tuning and amine at N 4 for steric/PD modulation—is not simultaneously available in regioisomeric 8‑carboxylate or 1‑carboxylate analogs, which lack the same combination of conjugated ester and free aliphatic amine in a single scaffold . Prioritise this compound for parallel synthesis libraries where both the ester and the amine are elaborated to investigate pyrrolopyrazine SAR in antimicrobial, kinase inhibition, or CNS‑targeted programs .

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